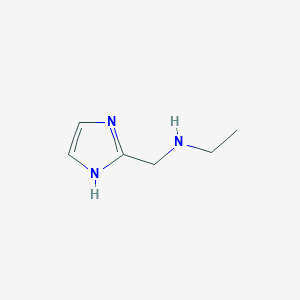
7-Methyl-3-nitroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3-nitroquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group at the 7th position, a nitro group at the 3rd position, and a hydroxyl group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-nitroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the nitration of 7-methylquinolin-4-ol using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .
Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzyl alcohol with secondary alcohols in the presence of a catalyst can yield quinoline derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.
Reduction: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
7-Methyl-3-nitroquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methyl-3-nitroquinolin-4-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Lacks the methyl and nitro groups but shares the hydroxyl group at the 4th position.
7-Methylquinoline: Lacks the nitro and hydroxyl groups but shares the methyl group at the 7th position.
3-Nitroquinoline: Lacks the methyl and hydroxyl groups but shares the nitro group at the 3rd position.
Uniqueness
7-Methyl-3-nitroquinolin-4-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a cytotoxic agent, while the hydroxyl group allows for further functionalization and derivatization .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
7-methyl-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) |
Clave InChI |
UHNGNAKCLOWVMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclopropyl[4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl]methanone](/img/structure/B1647993.png)



![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648002.png)
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648003.png)



